What are the physicochemical properties of 4-(Pyridin-3-yl)thiazole?
What are the physicochemical properties of 4-(Pyridin-3-yl)thiazole?
An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-3-yl)thiazole
Executive Summary
The 4-(pyridin-3-yl)thiazole scaffold is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active agents.[1][2] Understanding its fundamental physicochemical properties is paramount for professionals engaged in drug design, synthesis, and formulation. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 4-(pyridin-3-yl)thiazole. In the absence of extensive published experimental data for this specific parent compound, this document synthesizes information from closely related analogues and leverages robust in silico prediction models to offer a detailed profile. We present predicted values for key parameters, discuss their implications for drug development, and provide validated, step-by-step experimental protocols for their empirical determination. This guide is structured to serve as a practical and authoritative resource, enabling researchers to anticipate the behavior of this scaffold and make informed decisions in their development programs.
Introduction: The Pyridine-Thiazole Scaffold in Medicinal Chemistry
The hybridization of pyridine and thiazole rings creates a privileged scaffold in drug discovery. The pyridine ring, a bioisostere of a phenyl group, offers a basic nitrogen atom that can act as a hydrogen bond acceptor and a site for salt formation, enhancing solubility and target interaction. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous pharmaceuticals, including antimicrobial and antineoplastic drugs.[1] The combination of these two rings in structures like 4-(pyridin-3-yl)thiazole results in a molecule with a unique electronic distribution and steric profile, making it a versatile building block for targeting a diverse range of biological endpoints.[2][3]
The physicochemical properties of a drug candidate—such as its solubility, lipophilicity (LogP), and acid-base ionization (pKa)—are critical determinants of its pharmacokinetic and pharmacodynamic profile. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), directly impacting its oral bioavailability, membrane permeability, and ultimately, its therapeutic efficacy.[4] This guide provides a detailed examination of these essential properties for the parent 4-(pyridin-3-yl)thiazole structure.
Molecular Identity and Core Properties
The foundational properties of 4-(pyridin-3-yl)thiazole are summarized below. These identifiers are essential for accurate literature searches, regulatory submissions, and analytical characterization.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₆N₂S | [5] |
| Molecular Weight | 162.22 g/mol | [5] |
| CAS Number | 162704-76-9 | [5] |
| Synonym | 3-(1,3-thiazol-4-yl)pyridine | [5] |
| Physical Form | Solid, Semi-solid, or Liquid | [5] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Route: Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For 4-(pyridin-3-yl)thiazole, the logical precursors are 3-(bromoacetyl)pyridine hydrobromide and thioformamide.
The causality behind this choice is rooted in the reliability and broad applicability of the Hantzsch reaction. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Proposed Hantzsch synthesis workflow.
Predicted Spectroscopic Profile
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). The thiazole ring protons (at positions 2 and 5) will appear as singlets or doublets. The pyridine ring protons will exhibit characteristic splitting patterns (doublet, triplet, doublet of doublets) based on their coupling constants. The proton ortho to the pyridine nitrogen (at the 2-position of the pyridine ring) is expected to be the most downfield-shifted.
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¹³C-NMR: The carbon spectrum will show eight distinct signals for the eight carbon atoms. The carbon atoms of the thiazole ring typically resonate in the range of 110-155 ppm, while the pyridine carbons appear between 120-150 ppm. The carbon attached to the nitrogen in the thiazole ring (C2) will be significantly downfield.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Thiazole C2 | ~8.9 | ~152 | Adjacent to both S and N atoms, highly deshielded. |
| Thiazole C4 | - | ~145 | Site of pyridine substitution. |
| Thiazole C5 | ~7.5 | ~115 | Electron-rich position in the thiazole ring. |
| Pyridine C2' | ~9.1 | ~150 | Ortho to electronegative ring nitrogen. |
| Pyridine C3' | - | ~133 | Site of thiazole substitution. |
| Pyridine C4' | ~8.2 | ~124 | Para to ring nitrogen. |
| Pyridine C5' | ~7.4 | ~136 | Meta to ring nitrogen. |
| Pyridine C6' | ~8.6 | ~148 | Ortho to ring nitrogen. |
Note: These are estimated values. Actual shifts are dependent on the solvent and experimental conditions.
Core Physicochemical Properties & Experimental Determination
The following sections detail the key physicochemical properties crucial for drug development and outline standardized protocols for their experimental validation.
Aqueous Solubility
Scientific Context: Solubility is a critical parameter that dictates the bioavailability of orally administered drugs. The structure of 4-(pyridin-3-yl)thiazole contains polar nitrogen and sulfur atoms capable of hydrogen bonding, which should confer some degree of aqueous solubility. However, the two aromatic rings provide a significant hydrophobic character. The molecule's solubility is expected to be highly pH-dependent due to the basicity of the pyridine nitrogen. At acidic pH, protonation of the pyridine nitrogen will form a cationic salt, which is expected to be significantly more water-soluble.
Protocol for Thermodynamic Solubility Determination This protocol is a self-validating system as it measures solubility at equilibrium, ensuring the result is independent of the time taken to achieve saturation.
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Preparation of Stock Solution: Accurately prepare a high-concentration stock solution of 4-(pyridin-3-yl)thiazole in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to a known volume of the test aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. The final concentration should be high enough to ensure precipitation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium between the dissolved and solid states.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration in the supernatant, which represents the thermodynamic solubility.
Lipophilicity (LogP)
Scientific Context: The partition coefficient (LogP) is the measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. For pyridine-thiazole derivatives, LogP values have been reported in the range of 2.26 to 4.35, suggesting that the scaffold is moderately to highly lipophilic.[3] For a compound to be a viable oral drug candidate, a LogP value of less than 5 is generally preferred according to Lipinski's Rule of Five.[3]
Caption: Experimental workflow for LogP determination.
Protocol for Shake-Flask LogP Determination
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Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This ensures that the volumes of the phases do not change during the experiment.
-
Compound Addition: Add a known amount of 4-(pyridin-3-yl)thiazole to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Shake the vial vigorously for several hours (or until equilibrium is reached) at a constant temperature.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Acidity and Basicity (pKa)
Scientific Context: The pKa is the pH at which a molecule is 50% ionized. For 4-(pyridin-3-yl)thiazole, the most significant ionization will be the protonation of the pyridine nitrogen, making it a basic compound. The pKa of this basic center is crucial as it determines the charge state of the molecule at physiological pH (~7.4), which in turn affects its solubility, permeability, and target binding. While the thiazole ring itself is very weakly acidic, the pyridine nitrogen is the dominant ionizable center. The predicted pKa for the conjugate acid of the pyridine nitrogen is expected to be in the range of 3-5.
Protocol for pKa Determination via Potentiometric Titration
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Solution Preparation: Dissolve an accurately weighed amount of 4-(pyridin-3-yl)thiazole in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the basic sites have been protonated. The first derivative of the plot can be used to accurately identify the equivalence point.
In Silico Profile and Drug-Likeness
In silico tools provide rapid prediction of key physicochemical and pharmacokinetic properties, guiding the early stages of drug discovery.[9][10] The predicted properties for 4-(pyridin-3-yl)thiazole are summarized below, based on calculations from the SwissADME web tool.[11][12]
| Property | Predicted Value | Implication for Drug Development |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration.[11] |
| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system.[11] |
| Log P (Consensus) | 1.85 | Good balance of lipophilicity and hydrophilicity. |
| Water Solubility (LogS) | -2.5 (Soluble) | Indicates sufficient aqueous solubility for absorption.[4] |
| Topological Polar Surface Area (TPSA) | 41.59 Ų | Excellent value (<140 Ų), suggesting good cell permeability.[4] |
| Lipinski's Rule of Five Violations | 0 | High likelihood of being an orally active drug.[3] |
These in silico predictions suggest that 4-(pyridin-3-yl)thiazole possesses a favorable physicochemical profile for a potential drug candidate, with good predicted absorption and membrane permeability.
Conclusion
4-(Pyridin-3-yl)thiazole is a heterocyclic scaffold with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its core physicochemical properties, which are critical for its development as a therapeutic agent. Based on robust in silico modeling and data from structurally related compounds, 4-(pyridin-3-yl)thiazole is predicted to be a moderately lipophilic, basic compound with favorable aqueous solubility at physiological pH and excellent potential for oral bioavailability. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these crucial parameters. This guide serves as a foundational resource for scientists, enabling a deeper understanding and more strategic utilization of the 4-(pyridin-3-yl)thiazole scaffold in research and development.
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